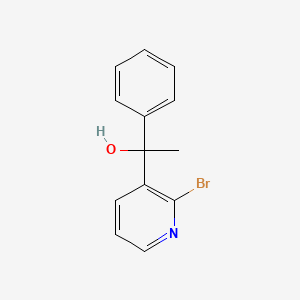
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Vue d'ensemble
Description
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16BrN
- Molecular Weight : 278.14 g/mol
- CAS Number : 1642544-74-8
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example, bromophenol derivatives have shown promising results in inducing apoptosis and cell cycle arrest in various cancer cell lines, such as A549 cells (lung cancer) and HCT116 cells (colon cancer) .
A study highlighted that certain bromophenol hybrids could suppress anti-apoptotic proteins like Bcl-2 while activating caspases, which are crucial for the apoptotic process. This suggests that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential.
Anti-inflammatory Activity
Compounds structurally related to this compound have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in LPS-induced macrophage models . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with enzymes involved in inflammatory and cancer pathways, potentially inhibiting their activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis indicates that modifications on the bromopyridine and phenylethanol moieties can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the bromopyridine ring enhance binding affinity and biological efficacy .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the therapeutic potential of any compound. Preliminary data indicate that related compounds exhibit favorable pharmacokinetic profiles, including good solubility and metabolic stability . These properties are crucial for developing this compound into a viable therapeutic agent.
Propriétés
IUPAC Name |
1-(2-bromopyridin-3-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-13(16,10-6-3-2-4-7-10)11-8-5-9-15-12(11)14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOIWEJQETGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=C(N=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















